molecular formula C8H9NaO2S B13205406 Sodium 2-ethylbenzenesulfinate

Sodium 2-ethylbenzenesulfinate

Cat. No.: B13205406
M. Wt: 192.21 g/mol
InChI Key: IROADWLXCRGCTM-UHFFFAOYSA-M
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Description

Sodium 2-ethylbenzenesulfinate is an organosulfur compound with the molecular formula C₈H₉NaO₂S. It is a white crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-ethylbenzenesulfinate can be synthesized through several methods. One common approach involves the sulfonation of 2-ethylbenzene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide. Another method includes the reaction of 2-ethylbenzenesulfonyl chloride with sodium sulfite under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylbenzenesulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products:

Scientific Research Applications

Sodium 2-ethylbenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-ethylbenzenesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form sulfonyl radicals, which participate in various radical-mediated reactions. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can modulate its nucleophilicity and electrophilicity .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium p-toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-ethylbenzenesulfinate is unique due to the presence of the ethyl group on the benzene ring, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in the compound’s behavior in chemical reactions and its suitability for specific applications .

Biological Activity

Sodium 2-ethylbenzenesulfinate, a member of the sulfinic acid salts, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

This compound has the chemical formula C9_9H9_9NaO2_2S, characterized by a sulfonate group attached to an ethyl-substituted benzene ring. This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including:

  • Escherichia coli : Minimum inhibitory concentration (MIC) recorded at 6.72 mg/mL.
  • Staphylococcus aureus : MIC recorded at 6.63 mg/mL.

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies involving carrageenan-induced rat paw edema demonstrated significant inhibition of inflammation:

Time (hours)% Inhibition
194.69
289.66
387.83

These results indicate that this compound can effectively reduce inflammation, making it a potential therapeutic agent for inflammatory conditions .

Anticancer Activity

This compound's anticancer potential is being actively researched. A study focused on structurally similar compounds indicated that modifications in the sulfonyl group can significantly impact antiproliferative activity against cancer cell lines such as M21 melanoma and MCF-7 breast adenocarcinoma. The mechanism of action appears to involve the induction of DNA double-strand breaks, leading to cell cycle arrest in the S-phase .

Structure–Activity Relationship (SAR)

Research has shown that the spatial conformations of the phenyl rings in sulfonamide derivatives are crucial for their biological activity. For instance, substituting the sulfonyl group with a bioisosteric sulfonamide bridge resulted in decreased antiproliferative activity, highlighting the importance of structural variations in enhancing or diminishing biological effects .

Case Studies and Research Findings

  • Antiproliferative Activity : Compounds derived from sodium benzenesulfinate were tested for their ability to induce γH2AX formation, a marker for DNA damage. Several derivatives exhibited IC50 values below 55 μM, indicating strong antiproliferative effects .
  • In Vivo Efficacy : In animal models, this compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Mechanistic Insights : Studies have begun to elucidate the molecular mechanisms through which sodium benzenesulfinate induces cellular responses, particularly focusing on its role in disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;2-ethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-2-7-5-3-4-6-8(7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

IROADWLXCRGCTM-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=CC=C1S(=O)[O-].[Na+]

Origin of Product

United States

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